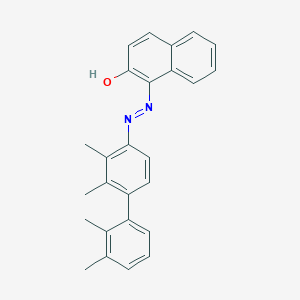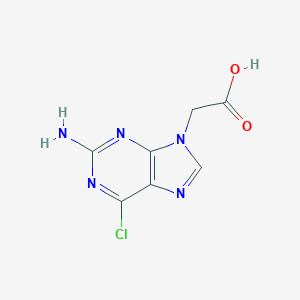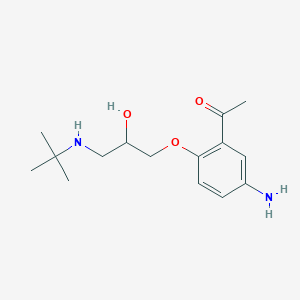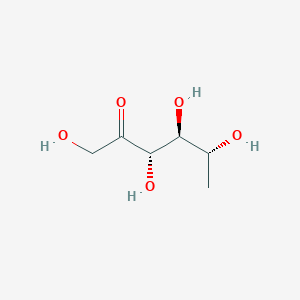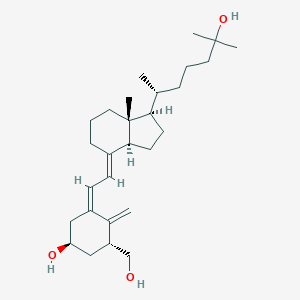
(1R)-25-hydroxy-1-(hydroxymethyl)vitamin D3/(1R)-25-hydroxy-1-(hydroxymethyl)cholecalciferol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-25-hydroxy-1-(hydroxymethyl)vitamin D3, also known as (1R)-25-hydroxy-1-(hydroxymethyl)cholecalciferol, is a vitamin D derivative that has gained significant attention in the scientific community due to its potential therapeutic benefits. This compound is synthesized through a multi-step process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of (1R)-25-hydroxy-1-(hydroxymethyl)vitamin D3 is complex and involves interactions with several cellular receptors and signaling pathways. This compound binds to the vitamin D receptor (VDR) and induces conformational changes that allow it to interact with coactivators and corepressors, ultimately leading to changes in gene expression. Additionally, (1R)-25-hydroxy-1-(hydroxymethyl)vitamin D3 has been shown to modulate the activity of other signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
(1R)-25-hydroxy-1-(hydroxymethyl)vitamin D3 has a wide range of biochemical and physiological effects, including regulation of calcium and phosphate metabolism, modulation of immune function, and inhibition of cell proliferation and angiogenesis. This compound has also been shown to have neuroprotective effects and may play a role in the prevention of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (1R)-25-hydroxy-1-(hydroxymethyl)vitamin D3 in lab experiments is its high potency and specificity for the VDR. This allows for precise modulation of gene expression and signaling pathways, making it a valuable tool for studying cellular processes and disease mechanisms. However, the synthesis of this compound can be challenging, and its stability and solubility may limit its use in certain experimental systems.
Zukünftige Richtungen
There are several areas of future research that could further elucidate the potential applications of (1R)-25-hydroxy-1-(hydroxymethyl)vitamin D3. One area of interest is its role in the regulation of immune function, particularly in the context of autoimmune and inflammatory diseases. Additionally, this compound may have therapeutic potential in the treatment of cancer, either as a standalone therapy or in combination with other agents. Further studies are also needed to optimize the synthesis and formulation of (1R)-25-hydroxy-1-(hydroxymethyl)vitamin D3 for use in clinical settings.
Synthesemethoden
The synthesis of (1R)-25-hydroxy-1-(hydroxymethyl)vitamin D3 involves several steps, including the conversion of cholecalciferol to 25-hydroxycholecalciferol, followed by the addition of a hydroxymethyl group to the C-1 position of the molecule. This process is typically carried out using chemical or enzymatic methods and requires careful optimization to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
(1R)-25-hydroxy-1-(hydroxymethyl)vitamin D3 has been extensively studied for its potential applications in scientific research. One of the key areas of interest is its role in regulating calcium and phosphate metabolism, which is essential for maintaining healthy bones and teeth. Additionally, this compound has been shown to have anti-inflammatory, immunomodulatory, and anti-cancer properties, making it a promising candidate for the development of new therapies.
Eigenschaften
CAS-Nummer |
142508-68-7 |
|---|---|
Produktname |
(1R)-25-hydroxy-1-(hydroxymethyl)vitamin D3/(1R)-25-hydroxy-1-(hydroxymethyl)cholecalciferol |
Molekularformel |
C28H46O3 |
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
(1R,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-(hydroxymethyl)-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H46O3/c1-19(8-6-14-27(3,4)31)25-12-13-26-21(9-7-15-28(25,26)5)10-11-22-16-24(30)17-23(18-29)20(22)2/h10-11,19,23-26,29-31H,2,6-9,12-18H2,1,3-5H3/b21-10+,22-11-/t19-,23+,24+,25-,26+,28-/m1/s1 |
InChI-Schlüssel |
PHNIFGLIGXOIQV-YOQPZTCMSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)CO)O)C |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)CO)O)C |
Kanonische SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)CO)O)C |
Synonyme |
1-HBDV D3 1-hydroxymethyl-3-norhydroxy-3,25-dihydroxyvitamin D3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



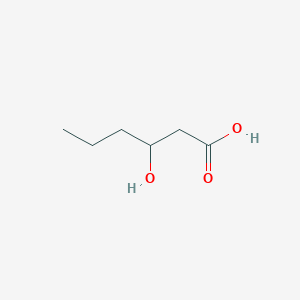
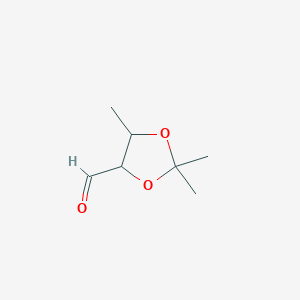
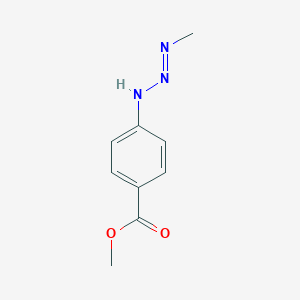
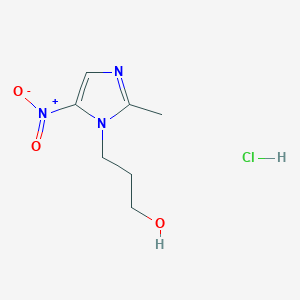

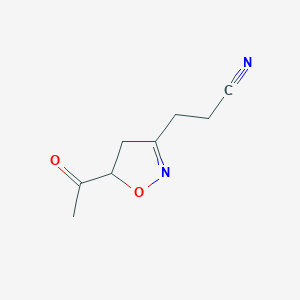
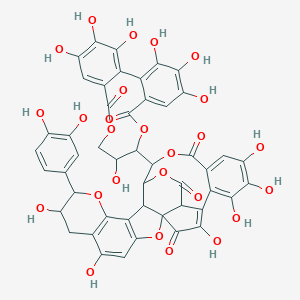
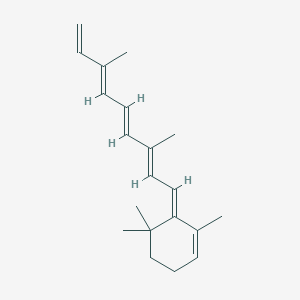
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)
